molecular formula C20H23N3O5 B6345544 2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 918665-03-9

2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Numéro de catalogue: B6345544
Numéro CAS: 918665-03-9
Poids moléculaire: 385.4 g/mol
Clé InChI: VVLJQCGJUAXSEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a substituted imidazolone derivative characterized by a bicyclic core structure with a 4,5-dihydroimidazol-4-one scaffold. Key structural features include:

  • A 4-methoxyphenyl substituent at position 5 of the imidazolone ring.
  • A (3,4,5-trimethoxyphenyl)methyl group at the same position, introducing steric bulk and enhanced lipophilicity.
  • An amino group at position 2, which may participate in hydrogen bonding or act as a pharmacophore.

Its molecular formula is C₁₉H₂₁N₃O₄, with a molecular weight of 355.4 g/mol .

Propriétés

IUPAC Name

2-amino-4-(4-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-25-14-7-5-13(6-8-14)20(18(24)22-19(21)23-20)11-12-9-15(26-2)17(28-4)16(10-12)27-3/h5-10H,11H2,1-4H3,(H3,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLJQCGJUAXSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one, with the CAS number 918665-03-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C20H23N3O5
  • Molecular Weight : 385.41 g/mol
  • Structure : The compound features a complex structure that includes multiple methoxy groups and an imidazole ring, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer therapy and cellular mechanisms.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells by enhancing caspase-3 activity, which is a critical enzyme in the apoptotic pathway .
    • It acts as a microtubule-destabilizing agent, which is significant for inhibiting cancer cell proliferation .
  • In Vitro Studies :
    • In studies involving breast cancer cell lines (MDA-MB-231), the compound demonstrated effective inhibition of cell growth at concentrations as low as 1 µM .
    • Morphological changes indicative of apoptosis were observed at higher concentrations (10 µM), confirming its potential as an anticancer agent .
  • In Vivo Studies :
    • Preliminary in vivo studies suggest that this compound can reduce tumor growth in xenograft models, indicating its therapeutic potential against various cancers .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelConcentrationObserved EffectReference
Apoptosis InductionMDA-MB-2311 µMMorphological changes observed
Caspase ActivationMDA-MB-23110 µMEnhanced caspase-3 activity (1.33–1.57x)
Tumor Growth InhibitionXenograft ModelVariableReduced tumor mass

Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of imidazole compounds related to our target molecule. It was found that modifications in the methoxy groups significantly affected their anticancer properties. The study highlighted that compounds with multiple methoxy substitutions showed enhanced biological activity against cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research on SAR indicated that the presence of methoxy groups on the phenyl rings contributes to increased lipophilicity and bioavailability, enhancing the compound's ability to penetrate cellular membranes and exert its effects .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise as a drug intermediate in the development of pharmaceuticals. Its structural characteristics are conducive to modifications that can enhance biological activity. Notably, its imidazole ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug design.

Case Study : Research indicates that derivatives of imidazole compounds exhibit anti-inflammatory and analgesic properties. The synthesis of variations of 2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one could lead to new therapeutic agents targeting pain and inflammation pathways.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes.

Data Table: Synthetic Applications

Reaction TypeDescriptionPotential Outcomes
Nucleophilic SubstitutionReacts with electrophilesFormation of more complex molecules
CyclizationForms cyclic structuresDevelopment of novel compounds
FunctionalizationModifies existing functional groupsEnhances reactivity or selectivity

OLED Technology

2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is being explored as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). The compound's electronic properties can be tuned to improve light emission efficiency.

Case Study : In recent studies, compounds derived from similar imidazole frameworks have been integrated into OLED devices, demonstrating improved performance metrics such as brightness and stability.

Comparaison Avec Des Composés Similaires

4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole

  • Key Differences: Lacks the dihydroimidazolone ring and amino group but shares multiple methoxy-substituted aryl groups.
  • The fluorine atom may enhance metabolic stability compared to the target compound .

2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

  • Key Differences : Replaces the trimethoxyphenylmethyl group with a furan-2-ylmethyl substituent.
  • ~3.5 for the target compound). This may decrease membrane permeability in biological systems .

Functional Group Variations in Imidazolone Derivatives

5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one

  • Key Differences : Contains an indole-methylene group instead of aryl substituents.
  • Impact : The indole moiety enables interactions with hydrophobic protein pockets, as seen in NADPH oxidase activation studies. However, the lack of methoxy groups may reduce solubility in polar solvents .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

  • Key Differences : Features a nitro group at position 5 and a chloromethylphenyl substituent.
  • Impact : The nitro group is strongly electron-withdrawing, increasing electrophilicity and reactivity in nucleophilic environments. This contrasts with the electron-donating methoxy groups in the target compound, which may enhance stability under physiological conditions .

Heterocyclic Analogues with Antimicrobial Activity

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

  • Key Differences : Replaces the imidazolone core with a 1,3,4-thiadiazole ring.
  • Impact: The thiadiazole ring’s sulfur atom increases polarity (Topological Polar Surface Area ~77 Ų vs.

5-Oxo-imidazole Derivatives (e.g., 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones)

  • Key Differences : Incorporates a pyrazolone moiety fused to the imidazolone ring.
  • Impact : The extended π-system may enhance DNA intercalation properties, as observed in antimicrobial assays. However, increased molecular weight (~450 g/mol) could limit bioavailability compared to the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP Biological Activity
Target Compound 4,5-Dihydroimidazol-4-one 4-Methoxyphenyl, Trimethoxyphenylmethyl 355.4 ~3.5 Anticancer (hypothesized)
4-(3-Fluoro-4-methoxyphenyl)-... () Imidazole 3-Fluoro-4-methoxyphenyl, Trimethoxyphenyl 432.4 ~4.1 Not reported
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole 1,3,4-Thiadiazole 4-Chlorophenyl 197.6 ~2.8 Antimicrobial

Research Findings and Implications

  • Methoxy Groups : Compounds with 3,4,5-trimethoxyphenyl substituents (e.g., target compound) exhibit improved binding to tubulin in cancer cells, analogous to colchicine-site inhibitors .
  • Imidazolone vs. Thiadiazole : The imidazolone core’s hydrogen-bonding capacity (via NH and carbonyl groups) may enhance target specificity compared to thiadiazoles, which rely more on hydrophobic interactions .
  • Antimicrobial Potential: 5-Oxo-imidazole derivatives with aryl substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting that the target compound’s methoxy groups could further optimize activity .

Méthodes De Préparation

Aldehyde-Amine Condensation

A foundational method for imidazol-4-one synthesis involves the condensation of substituted aldehydes with amino precursors. For the target compound, 4-methoxybenzaldehyde and a 3,4,5-trimethoxyphenylmethyl amine derivative are reacted under acidic or basic conditions to form the imidazole core. In a typical procedure, equimolar quantities of the aldehyde and amine are refluxed in ethanol or acetic acid for 4–6 hours, followed by cooling and filtration. The intermediate Schiff base undergoes cyclization upon heating, yielding the imidazol-4-one scaffold.

Critical parameters include:

  • Solvent choice : Ethanol promotes milder conditions, while acetic acid accelerates cyclization.

  • Temperature : Reflux (~78°C for ethanol) ensures complete imine formation without decomposition.

  • Workup : Ice-water rinsing and recrystallization from ethanol enhance purity.

This method achieves moderate yields (40–55%) but requires precise stoichiometry to avoid side products from excess aldehyde.

Cyclization of Urea and Thiourea Derivatives

Base-Catalyzed Hydroamidation

Propargylic ureas and thioureas serve as precursors for imidazol-4-ones via base-catalyzed intramolecular hydroamidation. For the target compound, a propargylic urea bearing 4-methoxyphenyl and 3,4,5-trimethoxyphenylmethyl groups is treated with 5 mol% BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) in acetonitrile at room temperature. The reaction completes within 1 minute, forming the imidazol-4-one ring through a concerted deprotonation-cyclization mechanism.

Advantages :

  • Rapid reaction times (<5 minutes).

  • High functional group tolerance (e.g., methoxy, halogens).

  • Yields up to 93% for analogous compounds.

Limitations :

  • Requires pre-synthesis of propargylic urea intermediates.

  • Sensitive to steric hindrance from bulky substituents.

Cross-Coupling Strategies for Aryl Functionalization

Suzuki-Miyaura Coupling

To introduce the 3,4,5-trimethoxyphenylmethyl group, a brominated imidazol-4-one intermediate undergoes Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid. The reaction employs PdCl₂(DPPF) as a catalyst and CsF as a base in 1,4-dioxane at 65°C for 12 hours. This method ensures regioselective arylation at the C-5 position, with yields of 68–86% for similar substrates.

Ullmann-Type N-Arylation

For direct attachment of the 3,4,5-trimethoxyphenyl group, Ullmann coupling between 1H-imidazole and 1-bromo-3,4,5-trimethoxybenzene is performed using Cs₂CO₃ and CuI in DMF at 110°C. This step forms the 1-(3,4,5-trimethoxyphenyl)-1H-imidazole precursor, which is subsequently functionalized at C-2 via electrophilic bromination.

Multi-Component One-Pot Synthesis

A convergent approach combines 4-methoxybenzaldehyde, 3,4,5-trimethoxyphenylmethylamine, and guanidine hydrochloride in a single pot. Under microwave irradiation (60°C, 60 W, 30 minutes), the imine forms, followed by cyclization in acetonitrile at reflux (63 hours). This method streamlines synthesis but requires rigorous temperature control to prevent byproducts.

Yield Optimization :

  • Microwave vs. conventional heating : Microwave reduces imine formation time from 6 hours to 30 minutes.

  • Solvent effects : Acetonitrile enhances cyclization efficiency compared to DMF or THF.

Optimization and Process Refinement

Temperature and Catalysis

  • Cyclization : Maintaining 80–90°C during iodine addition (for brominated intermediates) minimizes side reactions.

  • Catalyst screening : BEMP outperforms weaker bases (e.g., K₂CO₃) in hydroamidation, reducing reaction times 10-fold.

Purification Techniques

  • Column chromatography : Hexane/ethyl acetate (1:1) effectively separates the target compound from unreacted aldehyde.

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYieldReference
Aldehyde-Amine4-Methoxybenzaldehyde, trimethoxyphenylmethyl amineEthanol, reflux, 6 h45%
HydroamidationPropargylic urea, BEMPCH₃CN, rt, 1 min85%
Suzuki CouplingBromoimidazolone, trimethoxyphenylboronic acidPdCl₂(DPPF), 1,4-dioxane, 65°C75%
Multi-Component4-Methoxybenzaldehyde, guanidine HClMicrowave, CH₃CN, 63 h49%

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, alkylation, and cyclization reactions. For example, a three-step approach includes:

Alkylation : Reacting 4-hydroxyphenylacetate derivatives with methoxyethyl bromide under inert conditions (DMF, K₂CO₃, 60°C) to introduce methoxy groups .

Cyclization : Using reagents like tosylmethyl isocyanide (TosMIC) and triethylamine under reflux to form the imidazole core .

Purification : Chromatographic methods (e.g., silica gel column) and recrystallization (ethanol/water) ensure high purity (>95%) .
Key Parameters : Temperature control (60–80°C), solvent selection (DMF for alkylation, methanol for cyclization), and stoichiometric ratios (1:1.2 for alkylation) are critical for yields >50% .

Q. How is the structural conformation of this compound validated?

  • Methodological Answer : Structural elucidation relies on:
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 12.65° for fluoromethoxy-phenyl vs. 84.15° for trimethoxy-phenyl relative to the imidazole core) .
  • NMR Spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 3.2–3.8 ppm) .
  • HPLC : Validates purity (>98%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step?

  • Methodological Answer : Low yields (e.g., <50%) often stem from incomplete conversion or side reactions. Strategies include:
  • Catalyst Optimization : Triethylamine (TEA) enhances reaction efficiency by scavenging HCl .
  • Reaction Time : Extending reflux duration (8–12 hours) ensures full conversion .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .
    Case Study : A modified protocol using TEA (40 mmol) and 8-hour reflux increased yields from 45% to 52% .

Q. What experimental designs are suitable for analyzing the impact of substituent positioning on bioactivity?

  • Methodological Answer : Use a structure-activity relationship (SAR) approach:

Analog Synthesis : Prepare derivatives with varied substituents (e.g., fluoro, chloro, nitro) on the methoxyphenyl groups .

In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and receptor binding (e.g., kinase inhibition) .

Computational Modeling : Dock compounds into target proteins (e.g., p38 MAP kinase) to predict binding affinities .
Data Interpretation : Compare IC₅₀ values and correlate with substituent electronic effects (e.g., electron-withdrawing groups enhance activity) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Mitigation steps:
  • Standardized Protocols : Use identical cell lines (e.g., HeLa) and incubation times (24–48 hours) .
  • Purity Verification : Confirm via HPLC and elemental analysis (C, H, N ±0.3%) .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to benchmark results .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.